4-Methylumbelliferyl glycosides are a class of compounds that have been extensively studied due to their utility in various biochemical assays. These compounds are particularly valuable as they can act as fluorogenic substrates for enzymes, allowing for the sensitive detection of enzymatic activity. The compound of interest, 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranoside, is a derivative of this class and has been synthesized for specific applications in the detection of enzyme deficiencies and the study of protein-ligand interactions.
In medical diagnostics, these compounds have been used to diagnose genetic disorders. For example, the synthesized substrate mentioned earlier was effective in diagnosing GM2 gangliosidoses, a group of inherited metabolic disorders1. Additionally, the α-glycoside derivative has been used for the fluorimetric detection of N-acetyl-α-D-galactopyranosaminidase activity, which is deficient in Schindler disease4.
In biochemical research, the binding properties of 4-Methylumbelliferyl glycosides have been exploited to study the microenvironment of sugar-binding sites on lectin molecules. The fluorescence quenching studies of 4-Methylumbelliferyl β-D-galactopyranoside with Momordica charantia lectin have provided insights into the saccharide-specific binding in a hydrophobic environment3. Furthermore, the binding of these glycosides to ricin and Ricinus communis agglutinin has been investigated, revealing the stoichiometry of ligand binding to these proteins5.
In enzymology, these glycosides serve as substrates to study the activity of various glycosidases. The synthesis of 4-Methylumbelliferyl glycosides has been tailored to detect specific enzyme activities, such as α- and β-D-galactopyranosaminidases, which are crucial for understanding lysosomal storage diseases4.
This compound is classified under glycosides and is specifically utilized in biochemical research and diagnostics. It is derived from 4-methylumbelliferone, a fluorescent compound, and 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-galactopyranoside, which is a derivative of galactose. The synthesis of this compound involves multiple steps that include glycosylation reactions.
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside typically involves the following steps:
In an industrial context, the synthesis follows similar procedures but adheres to stringent quality control measures to maintain product consistency and purity. Cleanroom environments and adherence to current Good Manufacturing Practice (cGMP) standards are standard practices in the production of this compound .
The molecular formula of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is C₁₄H₁₉N₃O₁₃S. The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure by analyzing chemical shifts corresponding to different hydrogen and carbon environments within the molecule .
The compound participates in several chemical reactions:
The primary target for this compound is β-hexosaminidases.
As a fluorogenic substrate, upon cleavage by β-hexosaminidases, it releases 4-methylumbelliferone—a fluorescent molecule that can be quantitatively measured . This property makes it invaluable for studying enzyme activities related to carbohydrate metabolism.
The enzymatic cleavage leads to fluorescence that can be monitored in various assays, particularly those assessing chitinase activity and related metabolic pathways .
The primary applications of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside include:
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside follows a meticulously designed sequence of condensation, acetylation, and reduction reactions. The foundational route begins with the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone. This reaction yields the key intermediate, crystalline 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-oximino-alpha-D-arabino-hexopyranoside. Subsequent acetylation of this adduct introduces protective acetyl groups, stabilizing the structure for further modification. The crude O-acetyloxime intermediate then undergoes reduction using borane in oxolane (tetrahydrofuran), which selectively reduces the oximino group to an amino group. A final acetylation step converts the amine to the acetamido functionality, yielding the target compound with the 2-acetamido-2-deoxy sugar moiety attached to the fluorogenic 4-methylumbelliferone group [1].
This pathway is characterized by its strategic use of protecting groups to prevent unwanted side reactions. The acetyl groups on the sugar hydroxyls ensure regioselectivity during glycosidic bond formation and reduction steps. The borane reduction in oxolane is critical for achieving high stereochemical fidelity at the C-2 position, which is essential for the substrate’s enzymatic recognition. Overall yield optimization hinges on precise control of reaction times and stoichiometry during the acetylation-reduction sequence, as excess borane or prolonged acetylation can lead to deoxygenation or over-acetylation by-products [1] .
Table 1: Key Steps in the Multi-Step Synthesis Pathway
Step | Reaction | Input Compound | Product Compound | Critical Conditions |
---|---|---|---|---|
1 | Condensation | Dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride + 4-Methylumbelliferone | 4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-oximino-α-D-arabino-hexopyranoside | Anhydrous solvent, 0–5°C |
2 | Acetylation | Oximino intermediate | O-Acetyloxime derivative | Acetic anhydride/pyridine, RT |
3 | Reduction | O-Acetyloxime | 2-Amino-2-deoxy glycoside | Borane in oxolane, 60°C |
4 | N-Acetylation | 2-Amino glycoside | 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-Galactopyranoside | Acetic anhydride, 0°C |
Achieving α-specific glycosidic linkages in the synthesis of fluorescent substrates historically employed mercury bromide (HgBr₂) as a potent catalyst. This method leverages the halophilic activation of glycosyl halide donors, where HgBr₂ coordinates with the anomeric halide, facilitating displacement by the nucleophilic 4-methylumbelliferone oxygen. The steric bulk of the catalyst promotes α-attack due to stereoelectronic effects, leading to predominant α-anomer formation. For the 4-methylumbelliferyl glycoside series, this approach was instrumental in establishing the initial α-linked glucosamine intermediate before functionalization at C-2 [1] [8].
However, this method faces limitations, including mercury toxicity and challenges in catalyst removal, which complicate large-scale synthesis. Modern adaptations replace HgBr₂ with silver triflate (AgOTf) combined with molecular sieves in non-polar solvents like 1,2-dichloroethane. This system activates glycosyl chlorides via abstraction of the chloride anion, generating a highly reactive oxocarbenium intermediate. The solvent polarity and temperature critically influence anomeric selectivity: low-polarity solvents and sub-0°C temperatures favor α-glycoside formation by reducing solvent participation in the transition state. For instance, couplings involving 2,3,4-tri-O-benzyl-6-O-chloroacetyl-α-L-idopyranosyl chloride with methyl glycoside acceptors achieved α-selectivity exceeding 10:1 under these conditions [8].
Protecting groups are pivotal for directing regiochemistry during glycosylation and functionalization. The synthesis of 4-methylumbelliferyl glycosides employs a hierarchical protecting group strategy to balance stability and deprotection ease:
Optimization involves tailoring protecting group combinations to reaction sequence demands. For example, in synthesizing disaccharide analogs, chloroacetyl protection at O-6 enables selective deprotection before sulfation, while acetyl groups shield secondary hydroxyls. The 4-methylumbelliferone aglycone requires no protection due to its low nucleophilicity, simplifying the overall scheme [7].
Table 2: Protecting Group Strategies in Key Synthetic Intermediates
Intermediate | Protecting Groups | Purpose in Synthesis | Deprotection Method |
---|---|---|---|
Glycosyl Donor | 3,4,6-Tri-O-acetyl | Prevent unwanted glycosylation at O-3/O-4/O-6 | Alkaline methanolysis |
Disaccharide Building Block | 2,3,4-Tri-O-benzyl + 6-O-chloroacetyl | Regioselective glycosylation at O-3 | Thiourea (ClAc) → H₂/Pd (Bn) |
Fluorescent Tag | None | Acts as glycosyl acceptor | Not applicable |
2-Amino Precursor | O-Acetyloxime | Facilitate reduction at C-2 | Borane reduction → N-acetylation |
The acetylated precursor (4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-Galactopyranoside) demonstrates superior stability and solubility compared to its non-acetylated counterpart. Key advantages include:
However, non-acetylated compounds (e.g., 4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-galactopyranoside) are directly applicable as enzyme substrates without deprotection steps. Their specific rotation ([α]20/D = +23° to +26° in DMSO) and absorption maxima (317 nm in water) confirm structural readiness for enzymatic assays. Stability trade-offs necessitate context-specific design: acetylated forms for synthetic intermediates versus non-acetylated for functional assays [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7